molecular formula C18H17ClF3N3OS B2951916 N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-FLUOROBENZAMIDE HYDROCHLORIDE CAS No. 1321716-27-1

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-FLUOROBENZAMIDE HYDROCHLORIDE

Cat. No.: B2951916
CAS No.: 1321716-27-1
M. Wt: 415.86
InChI Key: AAGVKERENXAQKJ-UHFFFAOYSA-N
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Description

N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzamide hydrochloride is a fluorinated benzothiazole-derived benzamide compound with a dimethylaminoethyl side chain and a hydrochloride counterion. Its structural features include:

  • Dimethylaminoethyl group: Likely contributing to solubility and bioavailability via protonation under physiological conditions.
  • 3-Fluorobenzamide moiety: The fluorine atom at the meta position may influence binding interactions with biological targets.
  • Hydrochloride salt: Improves aqueous solubility for pharmacological applications.

However, specific pharmacological data or synthesis routes for this compound are absent in the provided sources, necessitating cautious extrapolation from related compounds.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3OS.ClH/c1-23(2)6-7-24(17(25)11-4-3-5-12(19)8-11)18-22-16-14(21)9-13(20)10-15(16)26-18;/h3-5,8-10H,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGVKERENXAQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC(=CC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-FLUOROBENZAMIDE HYDROCHLORIDE is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound is classified as a benzothiazole derivative, which is known for its diverse biological activities. The structural formula can be represented as follows:

C16H17F3N2S\text{C}_{16}\text{H}_{17}\text{F}_3\text{N}_2\text{S}

Key Features:

  • Fluorine Substituents: The presence of difluoro groups enhances lipophilicity and may affect the binding affinity to biological targets.
  • Benzothiazole Core: This moiety is often linked to anti-cancer and antimicrobial activities.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. A study demonstrated that it induces apoptosis in various cancer cell lines through the activation of the p53 pathway, which is crucial for regulating the cell cycle and promoting programmed cell death.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2p53 pathway activation
HeLa (Cervical)4.8Apoptosis induction
A549 (Lung)6.0Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. In vitro studies revealed that it possesses significant inhibitory effects comparable to standard anti-tubercular drugs .

Table 2: Antimicrobial Activity Data

CompoundMIC (µg/mL)Inhibition (%)
N-(4,6-Difluoro...)25098
Standard Drug (INH)10099

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Protein Interaction: The compound binds to specific proteins and enzymes, altering their activity.
  • Cell Cycle Regulation: Activation of the p53 pathway leads to cell cycle arrest and apoptosis in cancer cells.
  • Fluorescent Properties: Its ability to act as a fluorescent probe allows for imaging applications in biological systems .

Case Studies

Recent studies have highlighted the efficacy of this compound in various preclinical models:

  • Study on Cancer Cell Lines: A comprehensive evaluation showed that treatment with the compound resulted in a dose-dependent decrease in cell viability across multiple cancer types.
  • Antimicrobial Efficacy: In a study involving drug-resistant strains of M. tuberculosis, the compound demonstrated superior activity compared to existing treatments, suggesting its potential as a new therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related benzamides are highlighted below, supported by evidence-based inferences:

Table 1: Key Comparisons

Compound Name (Structure) Structural Features Biological Activity/Applications Reference
Target Compound 4,6-difluorobenzothiazole, dimethylaminoethyl, HCl Hypothesized: Serotonin receptor modulation, kinase inhibition (structural analogy) N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate directing group, methyl substituent Metal-catalyzed C–H functionalization
5-HT1A Agonist (+)-Hydroxy-2-(di-N-propylamino)tetralin Tetralin scaffold, hydroxy and propylamino groups Spinal antinociception via 5-HT1A receptors
Pesticide Benzamides (e.g., Diflufenican) Aryl fluorination, pyridinecarboxamide Herbicidal activity (photosynthesis inhibition)

Key Analysis

Electronic and Steric Effects: The target compound’s 4,6-difluorobenzothiazole core contrasts with ’s 3-methylbenzamide, which lacks fluorine but includes a methyl group for steric stabilization. Fluorine atoms may enhance binding selectivity in neurological targets (e.g., 5-HT receptors, as in ). Compared to 5-HT1A agonists like (+)-hydroxy-2-(di-N-propylamino)tetralin (), the dimethylaminoethyl group in the target compound may improve blood-brain barrier penetration, while fluorine substitutions could reduce off-target interactions.

Pharmacological vs. Agrochemical Applications: Unlike diflufenican (a herbicide in ), the target compound’s benzothiazole and dimethylaminoethyl groups suggest pharmaceutical use. Fluorine in agrochemicals often enhances lipophilicity for plant uptake, whereas in drugs, it typically improves metabolic stability and target affinity.

Notes

Fluorine’s Impact : The compound’s trifluorinated design aligns with modern drug development trends, where fluorine enhances potency and ADME properties.

Hydrochloride Salt : Likely critical for formulation stability and solubility but may alter receptor binding compared to freebase forms.

Future Directions : Prioritize in vitro assays (e.g., kinase or serotonin receptor screens) and synthetic optimization (e.g., varying fluorine positions).

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